molecular formula C24H25ClN4O3S B14998738 N-(2-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B14998738
M. Wt: 485.0 g/mol
InChI Key: VUABQKZMTKCNHW-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core piperidine and pyridazine rings. The introduction of the 2-chlorophenylmethyl group and the 4-methylbenzenesulfonyl group are crucial steps that require specific reagents and conditions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide
  • 2-Chloro-4-fluorophenol
  • Chloroform

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups and rings, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Properties

Molecular Formula

C24H25ClN4O3S

Molecular Weight

485.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25ClN4O3S/c1-17-6-8-20(9-7-17)33(31,32)23-11-10-22(27-28-23)29-14-12-18(13-15-29)24(30)26-16-19-4-2-3-5-21(19)25/h2-11,18H,12-16H2,1H3,(H,26,30)

InChI Key

VUABQKZMTKCNHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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